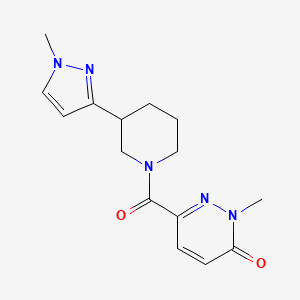
2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Significance
Nitrogen-containing heterocyclic compounds like pyridine bases, pyrazines, piperidine, pyrrole, and indole are fundamental structural components in pharmaceuticals and agrochemicals due to their significant biological activities. These compounds find applications across various fields, including as herbicides, insecticides, vitamins, pharmaceuticals, adhesives, and even in flavors and fragrances. Specifically, pyrazines are utilized in pharmaceutical intermediates, highlighting the importance of nitrogen-containing heterocycles in drug development processes (Higasio & Shoji, 2001).
Antimicrobial and Antioxidant Activities
Research on pyridine and fused pyridine derivatives demonstrates their potential in antimicrobial and antioxidant applications. The synthesis of novel compounds from pyridine-based structures has shown moderate to good binding energies towards target proteins, indicating their usefulness in developing new therapeutic agents with antimicrobial and antioxidant properties (Flefel et al., 2018).
Molecular Structure and Stability Studies
Studies on the tautomerism of aza heterocycles, including compounds related to 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one, have provided insights into their structural stability and transformation products. These investigations are crucial for understanding the behaviors of such compounds in different environments, which is essential for their application in drug design and development (Gubaidullin et al., 2014).
Innovative Synthesis Approaches
Innovative synthesis methods for aryl tethered heterocyclic compounds, including imidazo[4,5-b]pyrazin-2-ones, showcase the development of new pathways for creating complex molecules. These synthesis techniques are fundamental for expanding the library of compounds available for pharmaceutical research and development, enabling the exploration of novel therapeutic properties (Pratap et al., 2007).
Cancer Treatment Applications
Compounds structurally related to 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one have been identified as potential cancer treatment agents. For instance, pyridazine derivatives have shown antimicrobial activity, which can be a stepping stone for developing new anti-cancer agents. This application is particularly relevant for compounds exhibiting inhibitory effects on specific cellular processes associated with cancer progression (El-Mariah et al., 2006).
Propiedades
IUPAC Name |
2-methyl-6-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-18-9-7-12(16-18)11-4-3-8-20(10-11)15(22)13-5-6-14(21)19(2)17-13/h5-7,9,11H,3-4,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQKGVGMBVRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


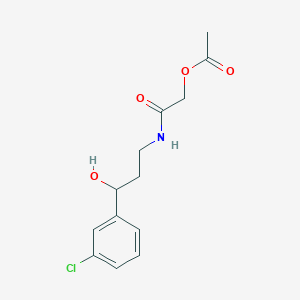

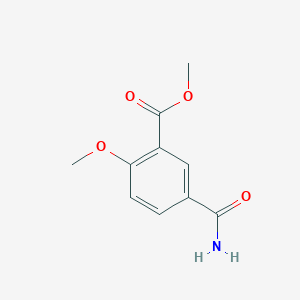
![3-Cyclohexylimidazo[1,5-a]pyridine](/img/structure/B2932254.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2932255.png)
![5-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2932261.png)
![1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2932262.png)
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)
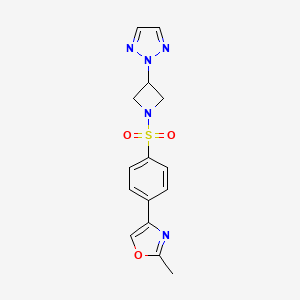
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2932268.png)
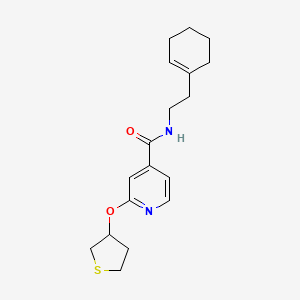
![4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2932270.png)
![2-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2932272.png)